molecular formula C15H15N5O2 B2393065 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097866-16-3

4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2393065
CAS No.: 2097866-16-3
M. Wt: 297.318
InChI Key: KOCPZOMGRGTGQN-UHFFFAOYSA-N
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Description

4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a pyrazine ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the carbonyl group: This step might involve acylation reactions using reagents like acyl chlorides or anhydrides.

    Formation of the piperazine ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes.

    Coupling of the pyridine ring: This step might involve cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyrazine ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazine and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one: Similar structure but with a different position of the pyridine ring.

    4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one: Similar structure but with a different position of the pyridine ring.

    4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-3-one: Similar structure but with a different position of the piperazine ring.

Uniqueness

The uniqueness of 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one might lie in its specific arrangement of functional groups, which could confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(5-methylpyrazine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-11-7-18-13(9-17-11)15(22)19-5-6-20(14(21)10-19)12-3-2-4-16-8-12/h2-4,7-9H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCPZOMGRGTGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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